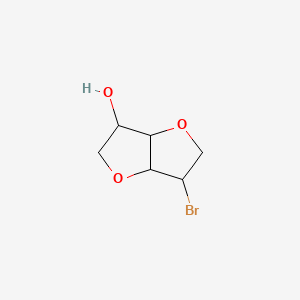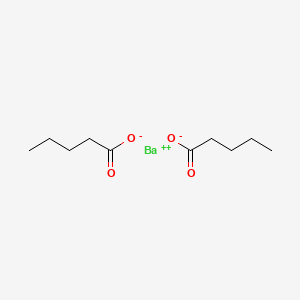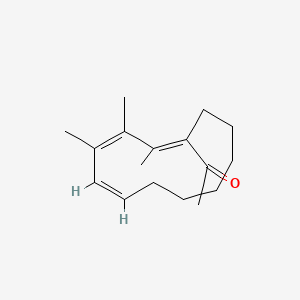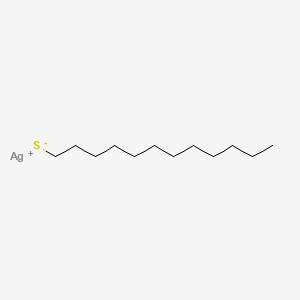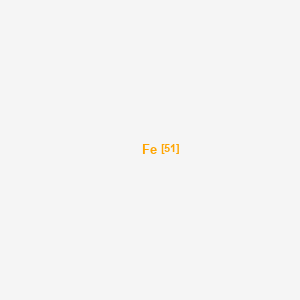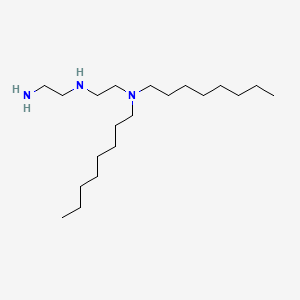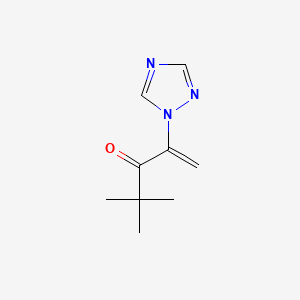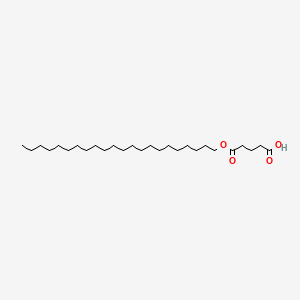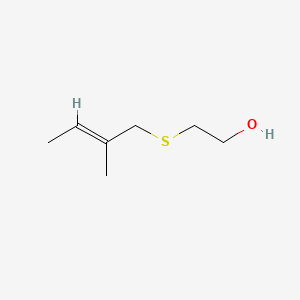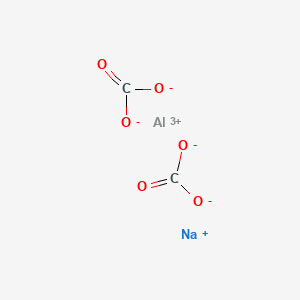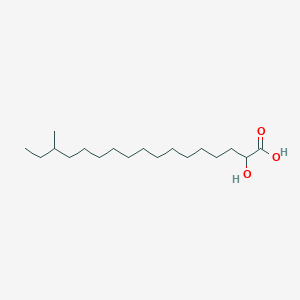
Octyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl cyclohexanecarboxylate: is an organic compound with the molecular formula C15H28O2 . It is an ester formed from the reaction of cyclohexanecarboxylic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octyl cyclohexanecarboxylate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclohexanecarboxylic acid and octanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Cyclohexanecarboxylic acid and octanol.
Reduction: Cyclohexanol and octanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl cyclohexanecarboxylate is used as a solvent and intermediate in organic synthesis. It is also employed in the formulation of various chemical products due to its stability and compatibility with other compounds.
Biology: In biological research, this compound is used in the study of lipid membranes and as a component in the preparation of liposomes for drug delivery systems.
Medicine: The compound is investigated for its potential use in drug formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: this compound is used in the production of personal care products, such as lotions and creams, due to its emollient properties. It is also utilized in the manufacture of plasticizers and lubricants.
Wirkmechanismus
The mechanism of action of octyl cyclohexanecarboxylate primarily involves its interaction with lipid membranes. The ester can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the encapsulation and release of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Octyl acetate: An ester formed from acetic acid and octanol, commonly used as a flavoring agent.
Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in fragrances and as a solvent.
Octyl palmitate: An ester formed from palmitic acid and octanol, used in cosmetics and personal care products.
Uniqueness: Octyl cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a long alkyl chain, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and structural stability.
Eigenschaften
CAS-Nummer |
89611-20-1 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
octyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
TZBMAJZGRONTGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


